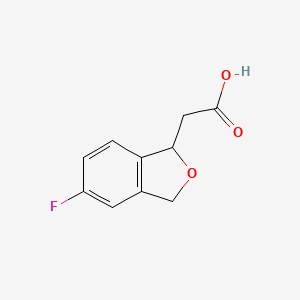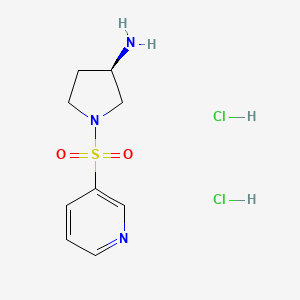![molecular formula C7H6N2O2 B6604751 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one CAS No. 2138234-23-6](/img/structure/B6604751.png)
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5H,7H-furo[3,4-d]pyrimidin-5-one (2MFP) is a heterocyclic compound that belongs to the class of organic compounds known as furopyrimidines. It is an important building block in organic synthesis, and has a wide range of applications in both research and industrial chemistry. 2MFP is used as a starting material for the synthesis of drugs and other compounds, as well as for the preparation of polymers and other materials. In addition, it has been studied extensively for its potential therapeutic effects in a variety of diseases.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is not yet fully understood. However, studies have shown that it can interact with a variety of proteins, including enzymes and receptors, and can affect their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, it has been shown to activate the nuclear factor-kappa B pathway, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one has been studied for its potential biochemical and physiological effects. Studies have shown that it can affect the activity of various enzymes and proteins, and can modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize and has a wide range of applications. However, it can be difficult to control the purity of the compound, as there are often impurities present in synthesized samples. In addition, it can be difficult to accurately measure the concentrations of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one in samples, as it is rapidly metabolized by cells.
Direcciones Futuras
There are a number of potential future directions for research on 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one. These include further investigation of its mechanism of action, as well as its potential therapeutic effects. In addition, further research could be done on the synthesis of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one and its derivatives, as well as on the development of new methods for its preparation. Finally, studies could be conducted to investigate the potential for 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one to be used in drug delivery systems, as well as its potential for use in other applications, such as the production of polymers and other materials.
Métodos De Síntesis
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one can be synthesized from 5-chloro-2-methyl-3-furoic acid in a two-step process. First, the acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form the sodium or potassium salt. This salt is then reacted with an amine, such as aniline, to form 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one. The reaction is typically carried out in an aqueous medium at a temperature of around 100°C.
Aplicaciones Científicas De Investigación
2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one has been studied extensively in scientific research. It has been used as a starting material for the synthesis of various compounds, such as drugs and polymers. In addition, it has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and inflammation. It has also been used to study the mechanisms of action of other compounds, and to investigate the structure and function of enzymes and other proteins.
Propiedades
IUPAC Name |
2-methyl-7H-furo[3,4-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-2-5-6(9-4)3-11-7(5)10/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZIYLAMISOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)